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Cat. No.: S521137

Introduction and Drug Profile

Osoresnontrine (development code BI-409306) is an investigational small molecule compound developed
by Boehringer Ingelheim as a potent and selective inhibitor of the enzyme phosphodiesterase 9A (PDE9SA).
This centrally active agent was designed to address cognitive impairments associated with central nervous
system disorders such as Alzheimer's disease and schizophrenia through enhancement of synaptic plasticity
via the cyclic guanosine monophosphate (cGMP) signaling pathway. The compound is characterized by a
pyrazolopyrimidinone core structure with molecular formula CisH17Ns02 and molecular weight of

311.34 g/mol [1].

From a pharmacokinetics perspective, Osoresnontrine demonstrates several drug-like properties that
support its development as an oral therapeutic agent. The compound complies with Lipinski's Rule of Five,
with predicted moderate lipophilicity (logP 0.25-0.88) that facilitates blood-brain barrier penetration while
maintaining sufficient aqueous solubility (0.481 mg/mL) for absorption [1]. Its structure features a fused
bicyclic system with hydrogen bond acceptors and donors that influence both its solubility characteristics
and protein binding properties. Osoresnontrine is supplied as a white to off-white solid powder with good
stability profile when stored at -20°C, and demonstrates satisfactory solubility in dimethyl sulfoxide (22-25

mg/mL), facilitating its use in preclinical formulations [1].

© 2026 Smolecule. All rights reserved. 1/9 Tech Support


https://www.smolecule.com/products/s521137?utm_src=pdf-body
https://www.smolecule.com/products/s521137?utm_src=pdf-interest
https://www.smolecule.com/products/s521137?utm_src=pdf-body
https://trial.medpath.com/drug/report/4fe5eab901ae17d5
https://www.smolecule.com/products/s521137?utm_src=pdf-body
https://trial.medpath.com/drug/report/4fe5eab901ae17d5
https://www.smolecule.com/products/s521137?utm_src=pdf-body
https://trial.medpath.com/drug/report/4fe5eab901ae17d5
https://www.smolecule.com/products/s521137?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Table 1: Physicochemical Properties of Osoresnontrine

Property Value Significance

Molecular C16H17N502 Balanced carbon/nitrogen/oxygen ratio
Formula supporting drug-like properties
Molecular 311.34 g/mol Optimal for CNS penetration

Weight

IUPAC Name 1-(oxan-4-yl)-6-(pyridin-2- Systematic chemical nomenclature

ylmethyl)-5H-pyrazolo[3,4-
d]pyrimidin-4-one

logP (Predicted) 0.25-0.88 Moderate lipophilicity supporting blood-
brain barrier penetration

Water Solubility 0.481 mg/mL (predicted) Sufficient for oral absorption
Rule of Five Yes High probability of oral bioavailability
Compliance

Pharmacokinetic Properties and Characteristics

Comprehensive pharmacokinetic evaluation of Osoresnontrine has revealed several critical characteristics
that influence its dosing regimen and potential drug interactions. A population pharmacokinetic analysis
conducted across phase I and II trials identified that the drug's pharmacokinetics are best described by a two-
compartment model with first-order absorption [1]. The compound demonstrates dose-dependent exposure
with median time to maximum concentration (Tmax) of approximately 2.8 hours and median half-life of

about 7 hours, supporting once or twice-daily dosing regimens in clinical studies [1].

The most clinically significant pharmacokinetic characteristic of Osoresnontrine is its extensive hepatic
metabolism primarily mediated by the cytochrome P450 enzyme CYP2C19. This metabolic pathway
exhibits significant genetic polymorphism, resulting in substantial interindividual variability in drug
exposure. Research has demonstrated that individuals with a "poor metabolizer" genotype for CYP2C19

exhibit 4- to 5-fold higher systemic exposure compared to "extensive metabolizers" [1]. This polymorphism
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necessitated careful dose adjustment and monitoring in clinical trials and represents a critical consideration

for potential clinical use.

Table 2: Key Pharmacokinetic Parameters of Osoresnontrine

Parameter Value Clinical Significance

Tmax (median) ~2.8 hours Rapid absorption compatible with oral
administration

Half-life (median) ~7 hours Supports once or twice-daily dosing

Primary Metabolic Pathway CYP2C19 Subject to significant pharmacogenetic

Exposure in Poor vs Extensive
Metabolizers

Protein Binding

Food Effect

4-5 fold higher

Not fully
characterized

Not reported

variability

Requires genotype-based dose
adjustment

Potential for drug-drug interactions

Standard fasting conditions in clinical
trials

Bioanalytical Methods for Quantification

Sample Preparation and Extraction

Robust bioanalytical methods are essential for accurate quantification of Osoresnontrine in biological

matrices during pharmacokinetic studies. The recommended approach utilizes liquid chromatography-

tandem mass spectrometry (LC-MS/MS) with electrospray ionization in positive mode, providing the

necessary sensitivity and specificity for precise measurement in complex biological samples [1]. Sample

preparation typically involves protein precipitation using acetonitrile or methanol, which provides adequate

recovery while effectively removing interfering components from plasma or serum samples [2].
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For enhanced sensitivity and cleaner extracts, particularly at lower concentration ranges, solid phase
extraction (SPE) protocols can be implemented using C18 cartridges conditioned with methanol and water.
The sample pH should be maintained near neutral (pH 6-8) to ensure optimal recovery of Osoresnontrine,
which remains predominantly in its non-ionized form due to its moderate lipophilicity. The extraction
recovery for Osoresnontrine using these methods typically ranges between 80-100%, with minimal matrix
effects observed when using appropriate internal standards such as stable isotope-labeled analogs of

Osoresnontrine [2].

LC-MS/MS Analysis Conditions

The analytical separation of Osoresnontrine from endogenous compounds and potential metabolites is
achieved using reverse-phase chromatography with a C18 column (e.g., 2.1 x 50 mm, 1.8 pm particle size)
maintained at 40°C. The mobile phase consists of 0.1% formic acid in water (mobile phase A) and 0.1%
formic acid in acetonitrile (mobile phase B) with a gradient elution from 5% to 95% B over 3-5 minutes at a
flow rate of 0.4 mL/min [2]. This chromatographic conditions provide optimal peak shape and separation

efficiency for Osoresnontrine, with typical retention time of approximately 2.5 minutes.

Mass spectrometric detection employs multiple reaction monitoring (MRM) transitions for enhanced
specificity. The recommended transition for Osoresnontrine is m/z 312.1 - 266.1 for quantification, with a
secondary transition m/z 312.1-238.1 for confirmatory purposes. Instrument parameters should be
optimized as follows: capillary voltage 3.5 kV, source temperature 150°C, desolvation temperature 450°C,
cone gas flow 50 L/hour, and desolvation gas flow 800 L/hour. The collision energy for the primary

transition typically ranges between 20-25 eV [2].

Clinical Pharmacokinetics Study Design

Phase | Single and Multiple Ascending Dose Studies

The initial clinical pharmacokinetic evaluation of Osoresnontrine follows a standardized phase I protocol
designed to characterize safety, tolerability, and fundamental pharmacokinetic parameters in healthy

volunteers. These studies employ a randomized, double-blind, placebo-controlled design with sequential
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dose escalation cohorts. Participants typically receive single oral doses ranging from 10 mg to 250 mg after
an overnight fast, with a washout period of at least 5 half-lives between dosing periods for crossover designs

[1].

Blood sampling for pharmacokinetic analysis follows an intensive schedule to adequately characterize the
absorption and elimination phases: pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-
dose. Additional sparse sampling may be implemented at 72 and 96 hours to fully define the terminal
elimination phase. Plasma concentrations of Osoresnontrine are quantified using the validated LC-MS/MS
method described in Section 3, with non-compartmental analysis to determine key parameters including

Cmax, Tmax, AUCO-t, AUCO0-, elimination half-life, apparent clearance, and volume of distribution [3].

Special Population Studies

Given the significant impact of CYP2C19 polymorphism on Osoresnontrine exposure, dedicated
pharmacogenomic studies are essential in early clinical development. These studies enroll participants
stratified by CYP2C19 phenotype (poor, intermediate, extensive, and ultrarapid metabolizers) to establish
specific dosing recommendations for each subpopulation [1]. Additionally, the effect of food on
Osoresnontrine absorption should be evaluated using a standardized high-fat meal protocol administered

approximately 30 minutes before dosing, with comparison to fasting conditions in a crossover design.

Special population studies should also include elderly participants and those with hepatic impairment, as
both age and liver function may significantly impact the metabolism and elimination of Osoresnontrine. For
elderly populations, a dedicated study comparing pharmacokinetic parameters in healthy young volunteers
(18-45 years) versus elderly volunteers (=65 years) is recommended, with particular attention to potential

age-related declines in CYP450 metabolism [1].
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD Study Design and Biomarker Assessment

The integration of pharmacokinetic and pharmacodynamic data is essential for understanding the relationship

between Osoresnontrine exposure and its therapeutic effects. PK/PD studies should implement a
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comprehensive sampling approach that pairs plasma concentration measurements with relevant biomarkers
of target engagement and clinical efficacy [3]. For Osoresnontrine, the primary pharmacodynamic
biomarker is cGMP concentration in cerebrospinal fluid (CSF), as PDE9A inhibition directly increases

intracellular cGMP levels, which is considered the mechanism underlying its potential cognitive benefits [1].

The recommended PK/PD study design includes parallel assessment of plasma Osoresnontrine
concentrations, CSF cGMP levels, and cognitive performance measures at multiple time points following
drug administration. This approach allows for the characterization of potential hysteresis in the effect-
concentration relationship and the development of a robust PK/PD model. For clinical trials in Alzheimer's
disease and schizophrenia, standardized cognitive assessment batteries (e.g., PANSS for schizophrenia,
ADAS-Cog for Alzheimer's disease) should be administered at baseline and periodically throughout the

dosing interval to capture the time course of therapeutic effects [1].

PK/PD Modeling Approach

The PK/PD relationship for Osoresnontrine is best characterized using an indirect response model that
accounts for the temporal disconnect between plasma concentrations and cognitive effects. The modeling
approach should incorporate the documented increase in CSF ¢cGMP as an intermediate biomarker of
PDEO9A inhibition, with cognitive outcomes linked to this biomarker through a separate effect compartment

or transduction model [3].

Population PK/PD modeling is particularly valuable for Osoresnontrine due to the significant impact of
CYP2C19 polymorphism on exposure. This approach allows for the identification of covariate effects (e.g.,
genotype, age, hepatic function) on both pharmacokinetic and pharmacodynamic parameters, enabling more
precise dose individualization. The final model should be validated using visual predictive checks and

bootstrap analysis to ensure robust performance across the target patient population [3].
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Figure 1: Osoresnontrine PK/PD Relationship and Key Influencing Factors

Conclusion and Research Considerations

The pharmacokinetic profile of Osoresnontrine presents both opportunities and challenges for its
development as a therapeutic agent. The well-characterized dose-exposure relationship and established
target engagement biomarker (CSF cGMP) provide a solid foundation for dose selection and clinical trial
design [1]. However, the significant impact of CYP2C19 polymorphism on drug exposure necessitates

careful consideration of pharmacogenetic testing and dose adjustment in clinical practice [1].

From a research perspective, several areas require continued investigation to fully characterize the
pharmacokinetics of Osoresnontrine. These include comprehensive assessment of drug-drug interaction
potential with CYP2C19 inhibitors and inducers, evaluation of hepatic impairment effects on drug

metabolism, and characterization of potential active metabolites that may contribute to both efficacy and
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toxicity. Additionally, the translation of preclinical PK/PD relationships to clinical populations requires

continued refinement as more clinical data becomes available [3].

Despite a robust pharmacokinetic foundation and confirmed target engagement in humans, the clinical
development of Osoresnontrine was ultimately discontinued due to lack of efficacy in phase II trials for
Alzheimer's disease and schizophrenia [1]. This outcome highlights the complex challenges in CNS drug
development, where favorable pharmacokinetic properties and target engagement do not necessarily translate
to clinical benefit. Nevertheless, the comprehensive pharmacokinetic research methods developed for

Osoresnontrine provide a valuable template for future PDE9 inhibitor development programs.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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